molecular formula C12H17NO B8599543 6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol

6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B8599543
M. Wt: 191.27 g/mol
InChI Key: PJYFPXNQGJZIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C12H17NO/c1-13(2)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-5,10,14H,6-8H2,1-2H3

InChI Key

PJYFPXNQGJZIJG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2=C(C1)C=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylamine (8.86 g, 43.156 mmol) was dissolved in CH2Cl2 (200 mL), cooled to 0° C. and BBr3 (1.0 M in CH2Cl2, 51.8 mL, 51.788 mmol) was added over a period of 20 min. The reaction mixture was allowed to reach r.t. while stirring overnight (ca. 14 h). The mixture was cooled again to 0° C., NH3 aq. (25%, 50 mL) was added slowly and the mixture was stirred at 0° C. for 15 min. The salts were filtered off, layers were separated and the aqueous phase was extracted with CH2Cl2 (4×40 mL). All organic phases were combined, dried over anhydrous Na2SO4 and concentrated in vacuo. The residue (6.99 g) was purified by flash chromatography on silica gel (30:70:2-100:0:2 AcOEt/Hexane/Et3N and 30:70:2 AcOEt/Hexane/Et3N-90:10:2 AcOEt/MeOH/Et3N) affording 2.80 g of the title compound (Rf=0.3 (AcOEt/Hexane/Et3N 10:10:2), off-white solid, 34% yield).
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
51.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
34%

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